molecular formula C18H13NO2 B402532 4-[(1-Naphthylimino)methyl]benzoic acid

4-[(1-Naphthylimino)methyl]benzoic acid

Cat. No.: B402532
M. Wt: 275.3g/mol
InChI Key: UCDJEHKAYIOQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Naphthylimino)methyl]benzoic acid is a benzoic acid derivative featuring a naphthylimino group at the para position. Its structure facilitates π-π stacking (via the naphthyl group) and hydrogen bonding (via the carboxylic acid group), which are critical for biological activity and crystal packing .

Properties

Molecular Formula

C18H13NO2

Molecular Weight

275.3g/mol

IUPAC Name

4-(naphthalen-1-yliminomethyl)benzoic acid

InChI

InChI=1S/C18H13NO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,20,21)

InChI Key

UCDJEHKAYIOQKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below compares structural parameters of 4-[(1-Naphthylimino)methyl]benzoic acid with related compounds:

Compound Name Molecular Formula Crystal System Space Group Key Structural Features Reference
This compound C₁₈H₁₃NO₂ Not reported Naphthylimino group (-CH=N-C₁₀H₇), carboxylic acid at para position, planar aromaticity
4-(1-Naphthyl)benzoic acid C₁₇H₁₂O₂ Monoclinic P2₁/c Direct naphthyl substitution, carboxylic acid group, planar stacking
4-[(2-hydroxynaphthalen-1-yl)methylamino]benzoic acid C₁₈H₁₅NO₃ Not reported Hydroxyl-naphthyl group, secondary amine linker, hydrogen-bonding network
4-[(Diethoxyphosphinoyl)methyl]benzoic acid C₁₂H₁₇O₅P Monoclinic P2₁/n Phosphoester group (-PO(OEt)₂), distorted tetrahedral geometry, O-H⋯O dimerization

Key Observations:

  • Planarity vs.
  • Hydrogen Bonding: Carboxylic acid groups in all compounds enable dimerization (e.g., O-H⋯O in 4-[(Diethoxyphosphinoyl)methyl]benzoic acid), but substituents like phosphoesters or hydroxyl-naphthyl groups modulate crystal packing and solubility .

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